N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 6-position of the nicotinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its functionalization and subsequent coupling with the nicotinamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency in the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole or nicotinamide rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted pyrazole or nicotinamide derivatives .
Scientific Research Applications
N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)nicotinamide
- N-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)nicotinamide
- N-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)nicotinamide
Uniqueness
N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the trifluoromethyl group on the nicotinamide ring can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O/c1-18-6-8(5-16-18)17-10(19)7-2-3-9(15-4-7)11(12,13)14/h2-6H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHSSVQRUOOUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CN=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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